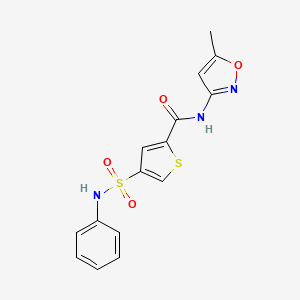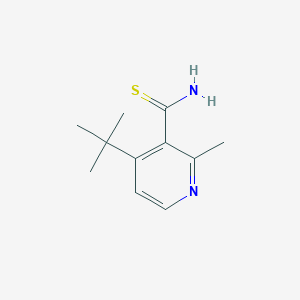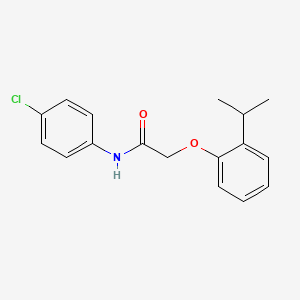
4-(anilinosulfonyl)-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound belongs to a class of molecules that have been explored for their selective interaction with biological targets, specifically as endothelin receptor antagonists and for their potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related compounds, such as N2-aryl-3-(isoxazolylsulfamoyl)-2-thiophenecarboxamides, has been reported to involve extensive structural modification of the aryl group to increase potency and selectivity. Monosubstitution at the para position with a methyl group and disubstitution at the 2,4-positions have been found to enhance activity significantly (Wu et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds within this family can exhibit notable derivations from planarity, as observed in related studies where the α-oxoketene dithioacetal moiety of molecules showed a twist of the carbonyl group out of the ethylene plane. Such structural features are critical for the compound's biological activity and interaction with targets (Dölling et al., 1991).
Chemical Reactions and Properties
The chemical reactivity of this class of compounds includes their ability to undergo various reactions, such as heterocyclization, which can be accompanied by the elimination of the amide or thioamide group. Such reactivity is crucial for synthesizing diverse derivatives with potentially enhanced biological activities (Baeva et al., 2018).
Physical Properties Analysis
The physical properties of compounds in this category, including solubility, melting points, and crystal structure, can significantly influence their pharmacokinetic profiles and, consequently, their therapeutic potential. For instance, the crystallization behavior and hydrogen bonding patterns of similar compounds have been studied to understand their stability and solubility (Prabhuswamy et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity towards nucleophiles, electrophiles, and redox potential, are pivotal in determining the compound's biological activities and interactions. Research on similar thiophene derivatives has explored their fungicidal and herbicidal activities, suggesting the potential of these compounds to be optimized for specific biological targets (Wei, 2012).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-4-(phenylsulfamoyl)thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4S2/c1-10-7-14(17-22-10)16-15(19)13-8-12(9-23-13)24(20,21)18-11-5-3-2-4-6-11/h2-9,18H,1H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMPNLZXXKCIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)C2=CC(=CS2)S(=O)(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-3-phenylpropanamide](/img/structure/B5532300.png)
![2-[2-(methylthio)-1H-benzimidazol-1-yl]-N-phenylacetamide](/img/structure/B5532301.png)
![3-fluoro-N-[3-(1H-imidazol-1-yl)propyl]-4-methoxybenzenesulfonamide](/img/structure/B5532306.png)

![2-[(4-allyl-5-cyclohexyl-4H-1,2,4-triazol-3-yl)thio]-N-(2,6-diethylphenyl)acetamide](/img/structure/B5532329.png)

![N-benzyl-2-tert-butyl-N-[2-(dimethylamino)ethyl]-4-hydroxypyrimidine-5-carboxamide](/img/structure/B5532346.png)

![N-{4-[(6-methyl-3-pyridazinyl)oxy]phenyl}-2-phenylacetamide](/img/structure/B5532358.png)
![[3-(4-morpholinylcarbonothioyl)-1H-indol-1-yl]acetic acid](/img/structure/B5532363.png)

![3-[5-(4-methoxybenzyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5532387.png)
![2,6-dimethoxy-N-methyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5532389.png)
